molecular formula C7H10ClN3O2 B6179066 1-(1H-1,2,3-triazol-1-yl)cyclobutane-1-carboxylic acid hydrochloride CAS No. 2613382-05-9

1-(1H-1,2,3-triazol-1-yl)cyclobutane-1-carboxylic acid hydrochloride

Cat. No. B6179066
CAS RN: 2613382-05-9
M. Wt: 203.6
InChI Key:
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Description

The compound “1-(1H-1,2,3-triazol-1-yl)cyclobutane-1-carboxylic acid hydrochloride” is a derivative of 1,2,3-triazole . The 1,2,3-triazole ring is a structural fragment, whose presence in compounds make them attractive for screening for biological activity, because it is an isostere of the amide bond, resistant to metabolic degradation, and can form hydrogen bonds, which is important for binding with biological targets .


Synthesis Analysis

A convenient synthetic approach to (1H-1,2,3-triazol-1-yl)acetic acid derivatives involves the reaction of azidoacetamides with β-ketoesters and acetylacetone . Based on this strategy, 1,5-disubstituted 1,2,3-triazoles were prepared from available reagents under metal-free conditions . A one-pot protocol for the synthesis of (5-methyl-1H-1,2,3-triazol-1-yl)acetamides derived from N-substituted chloroacetamides is developed .


Molecular Structure Analysis

The 1,2,3-triazole ring is a structural fragment that is an isostere of the amide bond, resistant to metabolic degradation, and can form hydrogen bonds . This makes it important for binding with biological targets .


Chemical Reactions Analysis

(1H-1,2,3-Triazol-1-yl)acetic acids were most commonly prepared by the 1,3-dipolar cycloaddition reactions of azides to terminal acetylenes . In the present work, the use of Dimroth cyclocondesation of azidoacetic acid derivatives with dicarbonyl compounds for preparing compounds of this type was studied .


Physical And Chemical Properties Analysis

The 1,2,3-triazole ring is a structural fragment that is an isostere of the amide bond, resistant to metabolic degradation . It can form hydrogen bonds, which is important for binding with biological targets .

Mechanism of Action

The 1,2,3-triazole ring is a structural fragment that can form hydrogen bonds, which is important for binding with biological targets . The introduction of a carboxyl function in the 1,2,3-triazole ring favors creation of convenient structural blocks for the synthesis of combinatorial libraries .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-(1H-1,2,3-triazol-1-yl)cyclobutane-1-carboxylic acid hydrochloride involves the use of a copper-catalyzed azide-alkyne cycloaddition reaction (CuAAC) to form the 1,2,3-triazole ring, followed by carboxylation of the cyclobutane ring.", "Starting Materials": [ "Cyclobutene", "Sodium azide", "Copper sulfate", "Sodium ascorbate", "1-Bromo-1-cyclobutane", "Sodium hydroxide", "Hydrochloric acid", "Diethyl ether", "Water" ], "Reaction": [ "Step 1: Synthesis of 1-bromo-1-cyclobutane by bromination of cyclobutene with bromine in the presence of light.", "Step 2: Preparation of sodium azide by reacting sodium amide with nitrous oxide.", "Step 3: CuAAC reaction by mixing 1-bromo-1-cyclobutane, sodium azide, copper sulfate, and sodium ascorbate in a mixture of water and diethyl ether. The reaction is heated to reflux for several hours to form the 1,2,3-triazole ring.", "Step 4: Carboxylation of the cyclobutane ring by reacting the triazole product with sodium hydroxide and carbon dioxide gas. The product is then acidified with hydrochloric acid to form the hydrochloride salt of 1-(1H-1,2,3-triazol-1-yl)cyclobutane-1-carboxylic acid." ] }

CAS RN

2613382-05-9

Product Name

1-(1H-1,2,3-triazol-1-yl)cyclobutane-1-carboxylic acid hydrochloride

Molecular Formula

C7H10ClN3O2

Molecular Weight

203.6

Purity

95

Origin of Product

United States

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